Crystal Conformation: Exclusive Anti Geometry Differentiates Azetidine Derivative from Syn-Preferring Proline and Sarcosine N-Nitroso Analogs
Single-crystal X-ray diffraction analysis demonstrates that (S)-1-Nitroso-2-azetidinecarboxylic acid assumes the anti conformation in the solid state, with the carboxyl-bearing carbon atom positioned anti to the nitroso oxygen atom. This contrasts with the four comparator N-nitrosamino acids—derived from sarcosine, proline, hydroxyproline, and pipecolic acid—which preferentially crystallize in the syn conformation under identical preparation conditions [1]. Subsequent crystallographic refinement confirmed the N-nitrosamine moiety adopts the E conformation, with the azetidine nitrogen atom exhibiting slight pyramidalization (displacement of 0.038 Å from the plane of its three attached atoms) [2].
| Evidence Dimension | N-nitrosamino acid solid-state conformation |
|---|---|
| Target Compound Data | Anti conformation (E geometry); carboxyl C atom anti to nitroso O atom |
| Comparator Or Baseline | N-nitrososarcosine, N-nitrosoproline, N-nitrosohydroxyproline: Syn conformation; carboxyl C atom syn to nitroso O atom |
| Quantified Difference | Qualitative binary difference: 1 of 5 analogs adopts anti conformation (target compound) vs. 4 of 5 adopt syn conformation |
| Conditions | Single-crystal X-ray diffraction at T = 293 K; crystals grown under standardized nitrosation conditions approximating mammalian stomach pH |
Why This Matters
The distinct anti conformation directly impacts chromatographic retention behavior and spectroscopic signatures, making this compound an essential, non-interchangeable reference standard for method validation where syn/anti conformer discrimination is required.
- [1] Lijinsky, W.; Keefer, L.; Loo, J. The preparation and properties of some nitrosamino acids. Tetrahedron 1970, 26 (21), 5137-5153. DOI: 10.1016/S0040-4020(01)93166-7 View Source
- [2] Olszak, T. A.; Grabowski, M. J.; Brzozowski, A. M.; Stepień, A. (S)-N-Nitrosoazetidine-2-carboxylic acid. Acta Crystallogr. Sect. E Struct. Rep. Online 2004, 60 (2), o226-o228. DOI: 10.1107/S1600536804000327 View Source
